Calcium biphosphate

Description

Properties

CAS No. |

7758-23-8 |

|---|---|

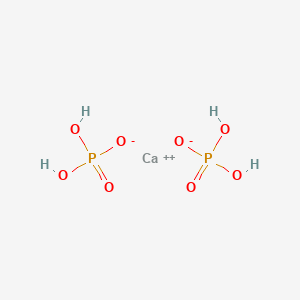

Molecular Formula |

CaH3O4P |

Molecular Weight |

138.07 g/mol |

IUPAC Name |

calcium;dihydrogen phosphate |

InChI |

InChI=1S/Ca.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChI Key |

UUVBYOGFRMMMQL-UHFFFAOYSA-N |

impurities |

PHOSPHORIC ACID |

SMILES |

OP(=O)(O)[O-].OP(=O)(O)[O-].[Ca+2] |

Canonical SMILES |

OP(=O)(O)O.[Ca] |

Color/Form |

SHINING TRICLINIC PLATES, CRYSTALLINE POWDER OR GRANULES COLORLESS, PEARLY SCALES OR POWDER |

density |

2.220 @ 18 °C/4 °C |

Other CAS No. |

7758-23-8 |

physical_description |

DryPowder; PelletsLargeCrystals Granular powder or white, deliquescent crystals or granules |

Pictograms |

Corrosive; Irritant |

solubility |

SOL IN DIL HYDROCHLORIC ACID; MODERATELY SOL IN WATER; SOL IN NITRIC ACID OR ACETIC ACID |

Synonyms |

acid calcium phosphate calcium bisphosphate calcium phosphate, monobasic calcium superphosphate monocalcium orthophosphate |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Biphasic Calcium Phosphate for Bone Regeneration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphasic calcium phosphate (BCP) is a highly regarded bioceramic in the field of bone tissue engineering. It typically consists of a combination of hydroxyapatite (HA), a stable and osteoconductive phase, and β-tricalcium phosphate (β-TCP), a more soluble and resorbable phase.[1] This dual-phase composition allows for a tailored degradation rate and sustained release of calcium and phosphate ions, which are crucial for stimulating bone regeneration.[1] The physicochemical properties of BCP, including particle size, surface area, porosity, and the HA/β-TCP ratio, are critical determinants of its biological performance. These properties are, in turn, dictated by the synthesis method employed. This guide provides an in-depth overview of the primary synthesis techniques for BCP, detailed experimental protocols, a summary of key quantitative data, and an exploration of the molecular signaling pathways modulated by these biomaterials to promote osteogenesis.

Synthesis Methodologies and Experimental Protocols

The selection of a synthesis method is a critical step that influences the final properties of the BCP material. The most common methods include wet chemical precipitation, solid-state reaction, sol-gel synthesis, and hydrothermal synthesis.

Wet Chemical Precipitation

This is a widely used, simple, and scalable method for producing calcium phosphate powders.[2] It involves the reaction of calcium and phosphate precursor solutions under controlled pH and temperature.

Experimental Protocol:

-

Precursor Preparation:

-

Prepare a calcium precursor solution, for example, by dissolving calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) in deionized water to a concentration of 0.9 M.[3]

-

Prepare a phosphate precursor solution, for instance, by dissolving diammonium hydrogen phosphate ((NH₄)₂HPO₄) in deionized water to a concentration of 0.6 M.[3]

-

-

Precipitation Reaction:

-

pH Control:

-

Continuously monitor the pH of the mixture. Maintain the desired pH, which influences the final phase composition. For an 80/20 β-TCP/HA ratio, a pH of 5.5–6 is optimal.[1] Use an alkaline solution like ammonium hydroxide to adjust and maintain the pH at a constant value (e.g., ~11 for other compositions).[3]

-

-

Aging and Maturation:

-

Washing and Drying:

-

Filter the precipitate and wash it repeatedly with deionized water to remove residual ions.

-

Dry the collected powder in an oven at a temperature of approximately 80-100°C.[4]

-

-

Calcination/Sintering:

-

Calcine the dried powder in a furnace at high temperatures (e.g., 700-900°C) for several hours. The temperature is a critical parameter that determines the final phase composition (HA vs. β-TCP) and crystallinity.[1][2] For instance, sintering at 900°C is effective for achieving a stable BCP with a desired β-TCP/HA ratio.[1]

-

Synthesis Workflow: Wet Chemical Precipitation

Solid-State Reaction

This method involves the high-temperature reaction of solid calcium and phosphate precursors. It typically yields highly crystalline powders.

Experimental Protocol:

-

Precursor Selection: Choose appropriate solid precursors, such as calcium carbonate (CaCO₃) and dicalcium phosphate anhydrous (CaHPO₄).[5]

-

Milling and Mixing:

-

Weigh the precursors to achieve the desired final Ca/P ratio.

-

Intimately mix and grind the powders using a method like ball milling to ensure homogeneity and increase the reaction surface area.

-

-

Calcination:

-

Place the mixed powder in a high-temperature furnace.

-

Heat the material to temperatures typically above 1000°C for several hours (e.g., 1050°C for 5 hours).[6]

-

-

Cooling/Quenching:

-

Cool the resulting product. In some cases, rapid cooling or quenching is necessary to obtain specific phases.[5]

-

-

Grinding: Mill the final calcined product to obtain a fine powder with the desired particle size.

Synthesis Workflow: Solid-State Reaction

Sol-Gel Synthesis

The sol-gel method offers excellent chemical homogeneity at the molecular level. It involves the formation of a "sol" (a colloidal suspension of solid particles) that transitions into a "gel" (a solid network).

Experimental Protocol:

-

Precursor Solution (Sol) Formation:

-

Hydrolysis and Condensation:

-

Initiate hydrolysis by adding water, often under controlled pH conditions (acidic or basic catalysis). This leads to the formation of metal-hydroxo-metal or metal-oxo-metal bonds, creating a polymer-like network.

-

-

Gelation:

-

Allow the sol to age, during which the network grows and interconnects, resulting in the formation of a rigid, porous gel.

-

-

Drying:

-

Carefully dry the gel to remove the solvent. This step is critical as it can cause cracking if not controlled properly. Supercritical drying can be used to produce aerogels with high porosity.

-

-

Calcination:

-

Heat the dried gel at temperatures typically ranging from 600°C to 900°C to remove organic residues and crystallize the calcium phosphate phases.[7]

-

Synthesis Workflow: Sol-Gel Method

Hydrothermal Synthesis

This method involves crystallization from aqueous solutions under high temperature and pressure in a sealed vessel (autoclave). It can produce well-crystallized powders with controlled morphology.

Experimental Protocol:

-

Precursor Slurry Preparation:

-

Autoclave Treatment:

-

Cooling and Recovery:

-

Cool the autoclave to room temperature.

-

Filter the product and wash it with deionized water until a neutral pH is achieved.[10]

-

-

Drying and Calcination:

Synthesis Workflow: Hydrothermal Method

Quantitative Data Summary

The physicochemical properties and biological responses of BCP are highly dependent on the synthesis parameters. The following tables summarize key quantitative data from various studies.

Table 1: Physicochemical Properties of BCP by Synthesis Method

| Synthesis Method | Parameter | Value | Reference(s) |

| Wet Precipitation | Final pH for BCP | 5.5 - 6.0 | [1] |

| Sintering Temperature | 700 - 900°C | [1] | |

| Resulting HA/β-TCP Ratio | 57/43 (at pH=6) | [11] | |

| Ca/P Molar Ratio | 1.59 | [12] | |

| Solid-State Reaction | Calcination Temperature | >1000°C | |

| Sol-Gel | Sintering Temperature | 600 - 1100°C | [7] |

| Resulting Porosity | 15.5% (open porosity) | [7] | |

| Average Pore Size | 0.2 µm | [7] | |

| Hydrothermal | Reaction Temperature | 60 - 160°C | [9][10] |

| Reaction Time | 2 - 72 hours | [9][10] | |

| Nanostructured BCP | Specific Surface Area | 5.56 ± 0.02 m²/g | [13] |

| Conventional BCP | Specific Surface Area | 0.87 ± 0.01 m²/g | [13] |

| BCP Particles | Mean Diameter | 758 µm | [14] |

Table 2: In Vitro & In Vivo Biological Performance of BCP

| Study Type | BCP Material | Metric | Result | Reference(s) |

| In Vitro | Nanostructured BCP | Osteoblast Proliferation (7 days) | 25% increase vs. conventional BCP | [13] |

| In Vitro | Nanostructured BCP | OCN Secretion (4 days) | 105-151% increase vs. conventional BCP | [13] |

| In Vitro | Nano-BCP (0.5 µg/mL) | Alkaline Phosphatase (ALP) Activity | Marked increase in human osteoblasts | [15] |

| In Vitro | BCP Microparticles (<20 µm) | Cytokine Secretion (Macrophages) | Enhanced IL-6 and TNF-α secretion | [16] |

| In Vivo | BCP Scaffold (Rabbit Femur) | Bone-to-Tissue Volume Ratio (4 weeks) | >50% | [1] |

| In Vivo | BCP + OB + BMP-2 | Bone Formation (Rat) | Synergistically enhanced bone formation vs. BCP alone or with OB/BMP-2 | [17] |

| In Vivo | Nanostructured BCP | New Bone Formation (6 weeks, osteoporotic rat) | 24.1 ± 2.6% | [13] |

| In Vivo | Conventional BCP | New Bone Formation (6 weeks, osteoporotic rat) | 16.5 ± 2.1% | [13] |

Molecular Mechanisms: Signaling Pathways in Bone Regeneration

Calcium and phosphate ions released from BCP biomaterials are not merely passive components for mineralization; they actively modulate key signaling pathways that govern the behavior of bone cells (osteoblasts and osteoclasts).

Wnt/β-catenin Pathway

The Wnt/β-catenin pathway is a critical regulator of osteoblast proliferation and differentiation. Activation of this pathway by BCP materials can enhance the expression of osteogenic genes.

References

- 1. Optimized synthesis of biphasic calcium phosphate: enhancing bone regeneration with a tailored β-tricalcium phosphate/hydroxyapatite ratio - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Composites Derived from Aluminium-Modified Biphasic Calcium-Phosphate for Bone Regeneration [mdpi.com]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. sphinxsai.com [sphinxsai.com]

- 6. RANKL/RANK/OPG Pathway: A Mechanism Involved in Exercise-Induced Bone Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. diva-portal.org [diva-portal.org]

- 9. Synthesis of Biphasic Calcium Phosphate by Hydrothermal Route and Conversion to Porous Sintered Scaffold [scirp.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Bioperformance Studies of Biphasic Calcium Phosphate Scaffolds Extracted from Fish Bones Impregnated with Free Curcumin and Complexed with β-Cyclodextrin in Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro and in vivo assessment of nanostructured porous biphasic calcium phosphate ceramics for promoting osteogenesis in an osteoporotic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. javanbakht.net [javanbakht.net]

- 15. Nanoscaled biphasic calcium phosphate modulates osteogenesis and attenuates LPS-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Macrophage and osteoblast responses to biphasic calcium phosphate microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Induction of bone formation in biphasic calcium phosphate scaffolds by bone morphogenetic protein-2 and primary osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Biphasic Calcium Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphasic Calcium Phosphate (BCP) is a synthetic biomaterial renowned for its excellent biocompatibility, osteoconductivity, and tunable resorbability, making it a cornerstone in the field of bone tissue engineering and drug delivery. It is a composite material consisting of two distinct calcium phosphate phases: a more stable hydroxyapatite (HA, Ca₁₀(PO₄)₆(OH)₂) and a more soluble β-tricalcium phosphate (β-TCP, Ca₃(PO₄)₂). This unique biphasic nature allows for the modulation of its physicochemical and biological properties to suit a variety of clinical applications. The more bioactive and resorbable β-TCP phase provides a transient scaffold that releases calcium and phosphate ions, promoting new bone formation, while the more stable HA phase offers long-term structural support. This guide provides an in-depth overview of the core physicochemical properties of BCP, detailed experimental protocols for its characterization, and insights into its interaction with biological systems.

Physicochemical Properties of Biphasic Calcium Phosphate

The performance of BCP as a biomaterial is intrinsically linked to its physicochemical properties. These properties are largely dictated by the synthesis method and subsequent processing parameters. Key characteristics include the HA/β-TCP ratio, porosity, mechanical strength, and dissolution rate.

Composition and Phase Ratio (HA/β-TCP)

The ratio of hydroxyapatite to β-tricalcium phosphate is a critical determinant of BCP's biological behavior. A higher β-TCP content leads to a faster degradation rate and a more rapid release of calcium and phosphate ions, which can enhance early-stage bone regeneration.[1] Conversely, a higher HA content results in greater stability and slower resorption, providing a more durable scaffold.[1] The desired HA/β-TCP ratio can be precisely controlled during synthesis, primarily by adjusting the pH of the precursor solution and the final sintering temperature.[1][2] For instance, a study demonstrated that a pH of 5.5-6 and a sintering temperature of 900°C were optimal for achieving an 80/20 β-TCP/HA ratio via wet precipitation.[2]

| Synthesis Parameter | Effect on HA/β-TCP Ratio | Reference |

| pH of Precursor Solution | Lower pH (e.g., 5.5-6) favors the formation of β-TCP. | [2] |

| Sintering Temperature | Higher temperatures (above 700°C) promote the conversion of calcium-deficient apatite to β-TCP. | [1] |

| Ca/P Molar Ratio of Precursors | A Ca/P ratio closer to 1.5 favors the formation of β-TCP. | [2] |

Table 1: Influence of Synthesis Parameters on the HA/β-TCP Ratio of Biphasic Calcium Phosphate.

Porosity and Surface Area

The porosity of BCP scaffolds is crucial for tissue integration, as it allows for cell infiltration, vascularization, and nutrient transport. Porosity can be categorized into macroporosity (pores > 100 µm) and microporosity (pores < 10 µm). Macropores facilitate bone tissue ingrowth and vascularization, while micropores enhance the surface area for protein adsorption and ionic exchange, contributing to the material's bioactivity. The total porosity and pore size distribution can be tailored through various fabrication techniques, such as porogen leaching, gas foaming, and 3D printing. The specific surface area of BCP materials, which is influenced by both porosity and particle size, plays a significant role in their dissolution rate and biological response.

| Property | Typical Range | Significance | Reference |

| Total Porosity | 40 - 80% | Influences cell infiltration, vascularization, and mechanical strength. | [3] |

| Macropore Size | 100 - 500 µm | Promotes bone ingrowth and vascularization. | [4] |

| Micropore Size | < 10 µm | Increases surface area for ion exchange and protein adsorption. | [5] |

| Specific Surface Area | Varies significantly with synthesis and processing. | Affects dissolution rate and bioactivity. | [6] |

Table 2: Porosity and Surface Area Characteristics of Biphasic Calcium Phosphate Scaffolds.

Mechanical Properties

The mechanical properties of BCP scaffolds are critical for their application in load-bearing bone defects. The compressive strength of BCP is influenced by several factors, including the HA/β-TCP ratio, porosity, and the manufacturing process. Generally, an increase in porosity leads to a decrease in compressive strength. However, for many non-load-bearing applications, the mechanical properties of porous BCP scaffolds are sufficient. Reinforcement with polymers or other ceramic phases can be employed to enhance the mechanical integrity for more demanding applications.

| Porosity (%) | Compressive Strength (MPa) | Reference |

| ~68% | 1.81 | [7] |

| 57.46% (microporosity) + 72.50% (macroporosity) | 0.38 - 1.84 | [5] |

| Not specified | 1.233 | [7] |

| Not specified | 9.8 | [8] |

Table 3: Compressive Strength of Porous Biphasic Calcium Phosphate Scaffolds.

Solubility and Degradation

The dissolution of BCP is a key aspect of its bioactivity, as it releases calcium and phosphate ions that can stimulate osteogenesis. The degradation rate is primarily controlled by the HA/β-TCP ratio, with the β-TCP phase being significantly more soluble than the HA phase.[1] This differential solubility allows for a controlled, biphasic degradation profile. The initial, faster dissolution of β-TCP provides a burst of ions to promote early bone formation, while the slower degradation of HA ensures the persistence of the scaffold for long-term support. The dissolution rate is also influenced by factors such as crystallinity, surface area, and the surrounding physiological environment.[9]

| HA/β-TCP Ratio | Relative Dissolution Rate | Significance | Reference |

| Low HA, High β-TCP (e.g., 30:70) | Faster | Rapid ion release, promotes early osteogenesis. | [10] |

| High HA, Low β-TCP (e.g., 70:30) | Slower | Provides long-term structural stability. | [10] |

Table 4: Influence of HA/β-TCP Ratio on the Dissolution Rate of Biphasic Calcium Phosphate.

Experimental Protocols

Accurate and reproducible characterization of BCP is essential for understanding its properties and predicting its in vivo performance. The following sections detail the standard experimental protocols for the key characterization techniques.

Synthesis of Biphasic Calcium Phosphate via Wet Chemical Precipitation

Wet chemical precipitation is a widely used method for synthesizing BCP powders with controlled phase composition and particle size.[2]

Materials:

-

Calcium precursor: Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O)

-

Phosphate precursor: Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄)

-

pH adjusting solution: Ammonium Hydroxide (NH₄OH)

-

Deionized water

Procedure:

-

Prepare aqueous solutions of the calcium and phosphate precursors at desired concentrations.

-

Slowly add the phosphate solution to the calcium solution under constant stirring at a controlled temperature (e.g., 40°C).

-

Continuously monitor and adjust the pH of the mixture to a specific value (e.g., 5.5-6 for a higher β-TCP content) by adding ammonium hydroxide.[2]

-

Age the resulting precipitate in the mother liquor for a specified period (e.g., 24 hours) to allow for maturation of the crystals.

-

Filter and wash the precipitate with deionized water to remove any residual ions.

-

Dry the precipitate in an oven at a low temperature (e.g., 80°C).

-

Calcify the dried powder in a furnace at a high temperature (e.g., 900°C) to induce the formation of the biphasic HA/β-TCP structure.[2] The temperature and duration of calcination are critical for controlling the final phase ratio.

X-ray Diffraction (XRD) for Phase Composition Analysis

XRD is the primary technique for identifying the crystalline phases present in BCP and quantifying their relative amounts.

Instrumentation:

-

X-ray diffractometer with a Cu Kα radiation source.

Procedure:

-

Prepare a powder sample of the BCP material.

-

Mount the sample on the diffractometer.

-

Scan the sample over a 2θ range typically from 20° to 60°.

-

Identify the crystalline phases by comparing the diffraction peaks with standard diffraction patterns for HA (JCPDS No. 09-0432) and β-TCP (JCPDS No. 09-0169).

-

Perform quantitative phase analysis using the Rietveld refinement method.[11] This method involves fitting a calculated diffraction pattern to the experimental data to determine the weight percentage of each phase.

Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis

FTIR spectroscopy is used to identify the characteristic functional groups present in the BCP material, confirming the presence of phosphate and hydroxyl groups.

Instrumentation:

-

FTIR spectrometer.

Procedure:

-

Mix a small amount of the BCP powder with potassium bromide (KBr) and press the mixture into a pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Identify the characteristic absorption bands for the phosphate (PO₄³⁻) and hydroxyl (OH⁻) groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Phase Association | Reference |

| ~3570 | OH⁻ stretching | HA | [12] |

| ~1030-1120 | PO₄³⁻ ν₃ stretching | HA and β-TCP | [13] |

| ~962 | PO₄³⁻ ν₁ stretching | HA | [14] |

| ~560-608 | PO₄³⁻ ν₄ bending | HA and β-TCP | [13] |

Table 5: Characteristic FTIR Absorption Bands for Hydroxyapatite and β-Tricalcium Phosphate.

Scanning Electron Microscopy (SEM) for Morphological Characterization

SEM is employed to visualize the surface morphology, microstructure, and porosity of BCP scaffolds.

Instrumentation:

-

Scanning Electron Microscope.

Procedure:

-

Mount the BCP scaffold or powder on an aluminum stub using conductive carbon tape.

-

Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

-

Place the coated sample in the SEM chamber.

-

Acquire images at various magnifications to observe the overall morphology, pore structure, and surface details of the material.

Mechanical Testing for Compressive Strength

The compressive strength of BCP scaffolds is a critical parameter for load-bearing applications and is typically measured using a universal testing machine.

Instrumentation:

-

Universal testing machine with a compression fixture.

Procedure:

-

Prepare cylindrical or cubic BCP scaffold samples with defined dimensions.

-

Place the sample between the compression plates of the testing machine.

-

Apply a compressive load at a constant crosshead speed until the sample fractures.

-

Record the load-displacement data.

-

Calculate the compressive strength as the maximum load divided by the initial cross-sectional area of the sample.

In Vitro Dissolution Study

In vitro dissolution studies are performed to evaluate the degradation behavior of BCP in a simulated physiological environment.

Materials:

-

Simulated Body Fluid (SBF) with ion concentrations similar to human blood plasma.

-

BCP samples of known weight and surface area.

-

Incubator at 37°C.

Procedure:

-

Immerse the BCP samples in SBF at a specific solid-to-liquid ratio.

-

Incubate the samples at 37°C for various time points (e.g., 1, 3, 7, 14, and 28 days).[4]

-

At each time point, retrieve the SBF solution and analyze the concentrations of calcium and phosphate ions using techniques such as Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES).

-

The weight loss of the BCP samples can also be determined after drying.

In Vitro Osteogenic Differentiation Assay

The ability of BCP to promote the differentiation of bone-forming cells (osteoblasts) is a key indicator of its osteoinductive potential.

Cell Culture:

-

Mesenchymal Stem Cells (MSCs) or pre-osteoblastic cell lines (e.g., MC3T3-E1).

-

Osteogenic differentiation medium (containing ascorbic acid, β-glycerophosphate, and dexamethasone).

Alkaline Phosphatase (ALP) Activity Assay:

-

Seed cells onto BCP scaffolds or in wells containing BCP particles.

-

Culture the cells in osteogenic medium for specific time periods (e.g., 7 and 14 days).

-

Lyse the cells to release intracellular proteins.

-

Measure the ALP activity in the cell lysate using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.[15][16][17] The amount of p-nitrophenol produced is proportional to the ALP activity.

-

Normalize the ALP activity to the total protein content in the cell lysate.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Osteogenic Gene Expression:

-

Culture cells on BCP as described for the ALP assay.

-

At desired time points, extract total RNA from the cells.

-

Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

-

Perform qRT-PCR using specific primers for osteogenic marker genes such as Runt-related transcription factor 2 (Runx2), Alkaline Phosphatase (ALP), Osteocalcin (OCN), and Osteopontin (OPN).

-

Quantify the relative gene expression levels, typically normalized to a housekeeping gene.

Biological Signaling Pathways

The interaction of BCP with cells triggers specific signaling pathways that govern cellular responses, including adhesion, proliferation, and differentiation. Understanding these pathways is crucial for designing biomaterials with enhanced regenerative capabilities.

Integrin-Mediated MAPK Signaling

The surface of BCP materials can adsorb proteins from the surrounding biological fluids, which then mediate cell adhesion through transmembrane receptors called integrins. The binding of cells to the BCP surface via integrins, particularly α2 and α3 subunits, activates downstream intracellular signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway.[18][19] The activation of specific MAPK members, such as Extracellular signal-Regulated Kinase (ERK) and p38, plays a crucial role in promoting the osteogenic differentiation of mesenchymal stem cells.[18][19]

Caption: BCP-induced integrin-mediated MAPK signaling pathway.

Notch Signaling Pathway

The Notch signaling pathway, an evolutionarily conserved cell-cell communication mechanism, has also been implicated in BCP-induced osteogenesis.[20] Studies have shown that BCP can upregulate the expression of Notch signaling components, such as the Notch1 receptor and its ligand Jagged1, as well as the downstream target gene Hes1, in bone marrow-derived stem cells.[20] The activation of the Notch pathway appears to be crucial for the osteoinductive properties of BCP, promoting the differentiation of stem cells into osteoblasts.[20]

References

- 1. Optimized synthesis of biphasic calcium phosphate: enhancing bone regeneration with a tailored β-tricalcium phosphate/hydroxyapatite ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimized synthesis of biphasic calcium phosphate: enhancing bone regeneration with a tailored β-tricalcium phosphate/hydroxyapatite ratio - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Preparation, characterization and in vitro dissolution behavior of porous biphasic α/β-tricalcium phosphate bioceramics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. anfre.com [anfre.com]

- 6. Physical characterization of biphasic bioceramic materials with different granulation sizes and their influence on bone repair and inflammation in rat calvaria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. personalpages.manchester.ac.uk [personalpages.manchester.ac.uk]

- 9. scispace.com [scispace.com]

- 10. Effect of different hydroxyapatite:β-tricalcium phosphate ratios on the osteoconductivity of biphasic calcium phosphate in the rabbit sinus model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. drmillett.com [drmillett.com]

- 16. Protocol of Co-Culture of Human Osteoblasts and Osteoclasts to Test Biomaterials for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An In Vitro Assessment of Fibroblast and Osteoblast Response to Alendronate-Modified Titanium and the Potential for Decreasing Fibrous Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Roles of calcium phosphate-mediated integrin expression and MAPK signaling pathways in the osteoblastic differentiation of mesenchymal stem cells - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. The implication of the notch signaling pathway in biphasic calcium phosphate ceramic-induced ectopic bone formation: A preliminary experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Crystal Structure Analysis of Calcium Biphosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of calcium biphosphate, with a primary focus on its common form, monocalcium phosphate monohydrate (MCPM), Ca(H₂PO₄)₂·H₂O. This document synthesizes crystallographic data from seminal X-ray and neutron diffraction studies, outlines detailed experimental protocols for its synthesis and analysis, and includes a comparative look at the anhydrous form, Ca(H₂PO₄)₂.

Introduction

This compound, also known as monocalcium phosphate, is a compound of significant interest across various scientific disciplines, including materials science, agriculture, and pharmaceuticals. Its structural characteristics, particularly the hydrogen bonding network and the coordination environment of the calcium ion, are crucial for understanding its physical and chemical properties. This guide serves as a detailed resource for professionals requiring a deep understanding of its crystalline architecture.

Crystal Structure of Monocalcium Phosphate Monohydrate (MCPM)

The crystal structure of MCPM has been thoroughly elucidated by single-crystal X-ray diffraction and refined by neutron diffraction to accurately locate the hydrogen atoms.

Crystal System and Space Group: Monocalcium phosphate monohydrate crystallizes in the triclinic system, belonging to the space group Pī .[1][2][3] This centrosymmetric space group implies that the crystallographic unit cell possesses an inversion center.

Unit Cell Parameters: The unit cell dimensions, as determined by X-ray diffraction, are presented in Table 1.[1][3]

Table 1: Unit Cell Parameters of Monocalcium Phosphate Monohydrate

| Parameter | Value |

| a | 5.61 Å |

| b | 11.89 Å |

| c | 6.46 Å |

| α | 98°36' |

| β | 118°0' |

| γ | 83°23' |

| Volume | 371.8 ų |

| Z | 2 |

Source: MacLennan and Beevers, 1956[1]

Atomic Coordinates and Molecular Structure: The asymmetric unit of MCPM contains one calcium atom, two crystallographically distinct dihydrogen phosphate (H₂PO₄⁻) groups, and one water molecule. The structure is characterized by parallel sheets of CaPO₄, which are held together by an extensive network of hydrogen bonds involving the dihydrogen phosphate ions and the water molecule.[1][3]

A definitive study using neutron diffraction precisely located the hydrogen atoms, confirming the intricate hydrogen bonding scheme and revealing no evidence of proton disorder.[4] The oxygen atom of the water molecule is coordinated to a calcium ion. One of the hydrogen atoms of the water molecule participates in a significant hydrogen bond, while the other is involved in a weaker interaction.[4]

(Note: Specific atomic coordinates, bond lengths, and bond angles from the definitive X-ray and neutron diffraction studies are extensive and are best accessed through the original publications by Dickens & Bowen (1971) and Schroeder, Prince, and Dickens (1975) or from crystallographic databases under the appropriate entry.)

Experimental Protocols

Synthesis and Crystallization of Monocalcium Phosphate Monohydrate

High-purity single crystals of MCPM suitable for diffraction studies can be prepared by controlled crystallization from an aqueous solution.

Method 1: Reaction of Calcium Carbonate with Phosphoric Acid

This method involves the reaction of a calcium source, such as calcium carbonate (CaCO₃), with phosphoric acid (H₃PO₄).

-

Materials:

-

Calcium Carbonate (CaCO₃), high purity

-

Phosphoric Acid (H₃PO₄), analytical grade

-

Deionized water

-

-

Procedure:

-

Prepare a saturated solution of monocalcium phosphate by slowly adding a stoichiometric amount of calcium carbonate to a heated solution (e.g., 100 °C) of phosphoric acid with vigorous stirring.

-

After the reaction is complete, the resulting slurry is slowly cooled to room temperature (e.g., 25 °C) over several hours to allow for the crystallization of Ca(H₂PO₄)₂·H₂O.

-

The crystals are collected by filtration, washed with cold deionized water to remove any excess acid, and then dried at a moderate temperature (e.g., 95 °C) to a constant weight.

-

Method 2: Rapid Precipitation

A faster method involves precipitation from a mixed solvent system.

-

Materials:

-

Calcium Carbonate (CaCO₃)

-

Phosphoric Acid (H₃PO₄, e.g., 70% w/w)

-

Acetone

-

-

Procedure:

-

Suspend calcium carbonate powder in acetone with continuous stirring.

-

Slowly add a stoichiometric amount of phosphoric acid to the suspension and stir vigorously at ambient temperature for approximately 15 minutes.

-

Allow the resulting mixture to age for about 30 minutes to form the precipitate.

-

Filter the precipitate, wash it multiple times with acetone, and air-dry for 24 hours.

-

Crystal Structure Determination Workflow

The following diagram illustrates the typical workflow for determining the crystal structure of a compound like this compound.

X-ray Diffraction (XRD) Data Collection:

-

Instrumentation: A four-circle diffractometer equipped with a scintillation counter or a modern CCD/CMOS detector.

-

Radiation: Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) radiation is commonly used.

-

Procedure: A suitable single crystal is mounted on a goniometer head. The unit cell parameters are determined from a preliminary set of reflections. A full sphere of diffraction data is then collected at a controlled temperature (often low temperature, e.g., 100 K, to reduce thermal vibrations). Data are corrected for Lorentz and polarization effects, and an absorption correction is applied.

Neutron Diffraction Data Collection:

-

Instrumentation: A neutron diffractometer at a nuclear reactor or spallation source.

-

Advantage: Neutrons are scattered by the atomic nucleus, making them highly sensitive to the positions of light atoms, particularly hydrogen, which is difficult to locate accurately with X-rays.

-

Procedure: A larger single crystal is typically required compared to XRD. Data collection is performed, and the resulting diffraction pattern is used to refine the positions of all atoms, including hydrogens, leading to a highly accurate model of the hydrogen bonding network.

Anhydrous this compound (Ca(H₂PO₄)₂)

The anhydrous form of this compound is a distinct crystalline phase. It can be prepared by the crystallization from a concentrated phosphoric acid solution at temperatures above 140°C. The structure of anhydrous Ca(H₂PO₄)₂ is also triclinic. A key structural difference is the absence of the water molecule, leading to a different hydrogen bonding arrangement directly between the dihydrogen phosphate ions.

Data Presentation

The following tables summarize the key crystallographic data for monocalcium phosphate monohydrate.

Table 2: Crystallographic Data Summary for Ca(H₂PO₄)₂·H₂O

| Parameter | Value |

| Chemical Formula | Ca(H₂PO₄)₂·H₂O |

| Formula Weight | 252.07 g/mol |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 5.61 |

| b (Å) | 11.89 |

| c (Å) | 6.46 |

| α (°) | 98.60 |

| β (°) | 118.00 |

| γ (°) | 83.38 |

| Volume (ų) | 371.8 |

| Z | 2 |

| Density (calculated) | 2.25 g/cm³ |

Logical Relationships in the Crystal Structure

The stability and properties of monocalcium phosphate monohydrate are dictated by the interplay of ionic and hydrogen bonds within its crystal lattice.

This diagram illustrates that the fundamental components (ions and water molecules) form corrugated CaPO₄ sheets through strong ionic interactions. These sheets are then interconnected by a complex three-dimensional hydrogen bonding network, where both the dihydrogen phosphate groups and the water molecule act as hydrogen bond donors and acceptors. This hierarchical structure is responsible for the compound's stability and physical characteristics.

References

Biocompatibility of Biphasic Calcium Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biocompatibility of biphasic calcium phosphate (BCP) ceramics, a class of synthetic bone graft substitutes widely utilized in orthopedic and dental applications. BCP's biocompatibility, osteoconductivity, and osteoinductivity are critically evaluated through a review of in vitro and in vivo studies. This guide summarizes key quantitative data in structured tables, details essential experimental protocols, and visualizes relevant biological pathways to support research and development in bone tissue engineering.

In Vitro Biocompatibility Assessment

The initial evaluation of BCP's biocompatibility is predominantly conducted through in vitro assays that assess cytotoxicity, cell proliferation, and osteogenic potential. These studies typically utilize cell lines such as human fetal osteoblasts (hFOB), mouse osteoblasts (MC3T3-E1), and human mesenchymal stem cells (hMSCs).

Cytotoxicity and Cell Viability

A fundamental requirement for any implantable biomaterial is the absence of cytotoxic effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess cell viability. In this assay, mitochondrial dehydrogenases of viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. Studies consistently demonstrate that BCP materials are non-cytotoxic and support cell proliferation.

| BCP Formulation/Concentration | Cell Line | Time Point | Cell Viability (% of Control) | Cytotoxicity Finding |

| Nano-HAP/β-TCP (0.5, 5, 50 µg/mL) | hFOB 1.19 | 1, 3, 5 days | No significant impact | Negligible cytotoxicity |

| BCP microparticles (<20 µm) | J774 (macrophages) | 24 hours | Decreased | Cytotoxic |

| BCP microparticles (<20 µm) | MC3T3-E1 (osteoblasts) | 24 hours | Decreased | Cytotoxic |

| Injectable BCP (60% HA, 40% β-TCP) | 3T3 fibroblasts | 1:2 and 1:4 dilutions | Similar to control | Non-cytotoxic |

Osteogenic Differentiation

A key indicator of a biomaterial's ability to promote bone formation is its capacity to induce osteogenic differentiation of progenitor cells. This is often evaluated by measuring the activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation, and the expression of osteogenesis-related genes.

1.2.1. Alkaline Phosphatase (ALP) Activity

ALP is an enzyme that plays a crucial role in the mineralization of the bone matrix. Increased ALP activity in cells cultured on BCP indicates the initiation of osteogenic differentiation.

| BCP Formulation/Concentration | Cell Line | Time Point | ALP Activity Finding |

| Nano-HAP/β-TCP (0.5 µg/mL) | Human osteoblasts | Not specified | Marked increase |

| BCP + rhBMP2 | MC3T3-E1 | 7 and 14 days | Significantly improved |

| BCP | MC3T3-E1 | Not specified | Increased expression |

1.2.2. Osteogenic Gene Expression

Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the expression levels of key osteogenic marker genes, including Runt-related transcription factor 2 (Runx2), osterix (Osx), collagen type I (COL1A1), osteopontin (OPN), and osteocalcin (OCN). Upregulation of these genes provides molecular evidence of osteogenic differentiation.

| BCP Formulation | Cell Line | Time Point | Gene | Fold Change vs. Control |

| BCP | MC3T3-E1 | 7 days | Runx2 | ~2 |

| BCP + rhBMP2 | MC3T3-E1 | 7 days | Runx2 | >2 |

| BCP | MC3T3-E1 | 7 and 14 days | COL-1 | Significantly higher |

| BCP | MC3T3-E1 | 14 days | ALP | Significantly higher |

| BCP + rhBMP2 | MC3T3-E1 | 14 days | OCN | Significantly higher |

In Vivo Biocompatibility and Bone Regeneration

In vivo studies in animal models are essential to evaluate the biocompatibility and regenerative capacity of BCP in a physiological environment. These studies typically involve implanting BCP scaffolds into bone defects and assessing the host tissue response and the extent of new bone formation.

Histological and Histomorphometric Analysis

Histological analysis involves the microscopic examination of tissue sections to assess the integration of the biomaterial with the host bone and to identify any signs of inflammation or adverse tissue reactions. Histomorphometry provides a quantitative assessment of bone regeneration by measuring parameters such as the percentage of new bone formation, the amount of residual biomaterial, and the volume of soft tissue within the defect site.

| BCP Formulation | Animal Model | Defect Site | Time Point | New Bone Formation (%) | Residual Material (%) | Soft Tissue (%) |

| Injectable BCP (60% HA, 40% β-TCP) | Human | Alveolar Ridge | 6 months | 26.47 ± 14.71 | 13.1 ± 14.07 | 60.43 ± 12.73 |

| Injectable BCP | Human | Alveolar Ridge | Not specified | 39.91 ± 8.49 | 28.61 ± 11.38 | 31.49 ± 11.09 |

| BCP | Human | Maxillary Sinus | 6-9 months | 23.0 ± 8.80 to 43.4 ± 6.1 | 16.4 ± 11.4 to 32.9 ± 15.6 | Not reported |

| BCP (Vivoss) | Rat | Femur | 6 weeks | Significantly higher than NBM and DFDBA | - | - |

Immunomodulatory Effects of Biphasic Calcium Phosphate

The interaction between an implanted biomaterial and the host immune system plays a critical role in determining the outcome of tissue regeneration. BCP has been shown to possess immunomodulatory properties, influencing the behavior of immune cells, particularly macrophages, to create a pro-regenerative environment.

Macrophage Polarization

Macrophages can polarize into different phenotypes, with M1 macrophages being pro-inflammatory and M2 macrophages being anti-inflammatory and pro-regenerative. BCP has been shown to promote the polarization of macrophages towards the M2 phenotype, which is crucial for orchestrating the healing process and promoting bone formation.

Cytokine Secretion

The secretome of macrophages in response to BCP is a key factor in modulating the local inflammatory environment and recruiting stem cells to the site of injury. BCP can influence the secretion of various cytokines and chemokines.

| BCP Formulation | Cell Line | Condition | Cytokine | Finding |

| Nano-HAP/β-TCP (5, 50 µg/mL) | THP-1 derived macrophages | Normal | IL-1β, IL-6, TNF-α | Significantly diminished gene expression |

| Nano-HAP/β-TCP (50 µg/mL) | THP-1 derived macrophages | LPS-stimulated | IL-1β, IL-6, TNF-α | Diminished extracellular levels |

| BCP microparticles (<20 µm) | J774 (macrophages) | - | IL-6, TNF-α | Enhanced secretion |

| BCP | Raw 264.7 macrophages | - | CCL2, CCL3, CCL4, Cystatin C | Significantly promoted secretion |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biocompatibility studies. The following sections provide outlines for key experimental protocols.

MTT Cytotoxicity Assay (Based on ISO 10993-5)

-

Material Extraction: Prepare extracts of the BCP material according to ISO 10993-12 standards. Typically, the material is incubated in a cell culture medium (e.g., DMEM with 10% FBS) at 37°C for 24-72 hours.

-

Cell Seeding: Seed a suitable cell line (e.g., L929 fibroblasts or primary osteoblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Exposure to Extracts: Replace the culture medium with the prepared BCP extracts (at various concentrations) and appropriate controls (negative control: fresh medium; positive control: a cytotoxic substance like 0.1% phenol).

-

Incubation: Incubate the cells with the extracts for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the negative control after subtracting the background absorbance. A reduction in cell viability below 70% is generally considered a cytotoxic effect.

Alkaline Phosphatase (ALP) Activity Assay

-

Cell Culture: Seed osteoprogenitor cells (e.g., MC3T3-E1 or hMSCs) on the BCP material or in wells containing BCP extracts.

-

Cell Lysis: At predetermined time points (e.g., 7, 14, and 21 days), wash the cells with PBS and lyse them using a lysis buffer (e.g., 0.1% Triton X-100 in Tris buffer).

-

ALP Reaction: In a 96-well plate, mix a portion of the cell lysate with a p-nitrophenyl phosphate (pNPP) substrate solution.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes).

-

Stop Reaction: Stop the enzymatic reaction by adding a stop solution (e.g., 3M NaOH).

-

Absorbance Measurement: Measure the absorbance of the resulting yellow p-nitrophenol product at 405 nm.

-

Quantification: Determine the ALP activity using a standard curve of p-nitrophenol and normalize the results to the total protein content of the cell lysate, typically determined by a BCA or Bradford protein assay. ALP activity is often expressed as units per milligram of protein (U/mg protein).

Histological and Histomorphometric Analysis of Bone Implants

-

Sample Fixation: After retrieval from the animal model, fix the bone-implant specimens in 10% neutral buffered formalin for at least 48 hours.

-

Dehydration: Dehydrate the specimens through a graded series of ethanol solutions (e.g., 70%, 80%, 95%, and 100%).

-

Embedding: Infiltrate and embed the dehydrated specimens in a hard-grade resin, such as polymethylmethacrylate (PMMA).

-

Sectioning: Once the resin has polymerized, cut thick sections (e.g., 100-200 µm) using a microtome or a precision saw.

-

Grinding and Polishing: Grind and polish the sections to a final thickness of approximately 20-40 µm.

-

Staining: Stain the sections with histological stains suitable for bone, such as Hematoxylin and Eosin (H&E) for general morphology, Masson's Trichrome to differentiate collagen from mineralized tissue, or Toluidine Blue for highlighting cellular details and bone matrix.

-

Histomorphometric Analysis: Capture high-resolution digital images of the stained sections. Using image analysis software, quantify the area of new bone, residual biomaterial, and soft tissue within a defined region of interest around the implant. Express these measurements as percentages of the total area.

Signaling Pathways in BCP-Mediated Osteogenesis and Immunomodulation

The biocompatible and osteoinductive properties of BCP are mediated through the activation of specific intracellular signaling pathways in osteoprogenitor cells and immune cells.

Osteoblast Differentiation Signaling Pathway

BCP materials can promote osteoblast differentiation by activating key signaling cascades such as the Bone Morphogenetic Protein (BMP) and Wnt/β-catenin pathways, which converge on the master osteogenic transcription factor Runx2.

Macrophage Polarization Signaling Pathway

The immunomodulatory effects of BCP can be attributed to its ability to influence macrophage polarization, shifting them towards an M2 (pro-regenerative) phenotype. This process involves the activation of signaling pathways that regulate the expression of specific transcription factors and cytokines.

Conclusion

The extensive body of research on biphasic calcium phosphate ceramics confirms their excellent biocompatibility, osteoconductivity, and immunomodulatory properties. Quantitative in vitro and in vivo data demonstrate that BCP supports cell viability, promotes osteogenic differentiation, and facilitates robust new bone formation. The ability of BCP to modulate the immune response, particularly by promoting a pro-regenerative M2 macrophage phenotype, further enhances its efficacy as a bone graft substitute. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers and professionals in the field of bone tissue engineering and regenerative medicine, aiding in the development and evaluation of next-generation biomaterials.

An In-depth Technical Guide on the Early-Stage Investigation of Calcium Biphosphate Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational aspects of early-stage research into calcium biphosphate nanoparticles. It covers detailed experimental protocols for their synthesis and characterization, presents quantitative data in a structured format for comparative analysis, and visualizes key experimental workflows and signaling pathways.

Introduction

Calcium phosphate nanoparticles (CPNPs) have garnered significant attention in the biomedical field, primarily due to their excellent biocompatibility, biodegradability, and chemical similarity to the mineral component of human bone.[1][2] Among the various forms of calcium phosphate, this compound (also known as monocalcium phosphate) nanoparticles are of particular interest in drug delivery applications. Their inherent pH-dependent solubility allows for the controlled release of therapeutic agents within the acidic microenvironments of endosomes, lysosomes, or tumor tissues.[3][4] This guide focuses on the initial stages of investigating these promising nanomaterials, providing the necessary technical details for researchers embarking on their study.

Synthesis of this compound Nanoparticles

The synthesis of this compound nanoparticles can be achieved through several methods, each offering distinct advantages in controlling particle size, morphology, and crystallinity. The choice of method often depends on the desired characteristics of the final product and the intended application.

Wet Chemical Precipitation

Wet chemical precipitation is a widely used, facile, and cost-effective method for synthesizing CPNPs.[5] It involves the controlled precipitation of calcium and phosphate ions from aqueous solutions.

Experimental Protocol:

-

Precursor Preparation:

-

Prepare a calcium precursor solution (e.g., 0.2 M Calcium Chloride, CaCl₂) in deionized water.

-

Prepare a phosphate precursor solution (e.g., 0.12 M Potassium Dihydrogen Phosphate, KH₂PO₄) in deionized water. To mimic physiological conditions, stabilizers like sodium citrate (e.g., 0.2 M) can be added to the calcium solution, and sodium carbonate (e.g., 0.1 M) can be added to the phosphate solution.[6]

-

-

Precipitation:

-

Slowly add the phosphate precursor solution to the calcium precursor solution (or vice versa) under vigorous stirring at a controlled temperature (e.g., 37°C).[6] The rate of addition and stirring speed are critical parameters for controlling particle size and uniformity.

-

Maintain the pH of the reaction mixture at a desired level (typically between 5 and 7 for this compound) by the dropwise addition of an acid (e.g., HCl) or a base (e.g., NaOH).

-

-

Aging:

-

Allow the resulting suspension to age for a specific period (e.g., 2 to 24 hours) under continuous stirring.[2] The aging process influences the crystallinity and phase purity of the nanoparticles.

-

-

Purification:

-

Separate the nanoparticles from the reaction medium by centrifugation (e.g., 5000 rpm for 15 minutes).[6]

-

Wash the nanoparticle pellet multiple times with deionized water and/or ethanol to remove unreacted precursors and byproducts.

-

-

Drying:

-

Dry the purified nanoparticles using methods such as freeze-drying (lyophilization) or oven drying at a low temperature (e.g., 60°C).[7]

-

Sol-Gel Synthesis

The sol-gel method offers excellent control over the homogeneity, purity, and particle size of the resulting nanoparticles at relatively low temperatures.[8][9]

Experimental Protocol:

-

Sol Preparation:

-

Dissolve a calcium precursor (e.g., Calcium Nitrate Tetrahydrate, Ca(NO₃)₂·4H₂O) in an alcoholic solvent (e.g., absolute ethanol).[9]

-

Dissolve a phosphorus precursor (e.g., Triethyl Phosphate, TEP) in the same solvent.

-

-

Hydrolysis and Condensation:

-

Slowly add the phosphorus sol to the calcium sol under vigorous stirring.

-

Catalyze the hydrolysis and condensation reactions by the controlled addition of water or an acid/base catalyst.

-

-

Gelation and Aging:

-

Continue stirring until a gel is formed.

-

Age the gel for a specific period (e.g., 24-48 hours) at a controlled temperature to allow for the completion of the polycondensation reactions.[4]

-

-

Drying and Calcination:

-

Dry the aged gel using methods like oven drying or supercritical drying.

-

If necessary, calcine the dried gel at a specific temperature to remove organic residues and induce crystallization.

-

Solvothermal Synthesis

Solvothermal synthesis is a method that employs organic solvents under high temperature and pressure to produce well-crystallized nanoparticles with controlled morphology.[1][10]

Experimental Protocol:

-

Precursor Solution:

-

Dissolve calcium and phosphate precursors in a suitable organic solvent or a mixture of water and an organic solvent (e.g., ethylene glycol).[1]

-

-

Reaction:

-

Seal the precursor solution in a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to a specific temperature (e.g., 120-200°C) for a defined duration (e.g., 12-24 hours).[1] The temperature, pressure, and reaction time are critical parameters for controlling the final product characteristics.

-

-

Purification and Drying:

-

After the autoclave has cooled to room temperature, collect the precipitate by centrifugation.

-

Wash the product multiple times with the solvent used for the reaction and then with ethanol.

-

Dry the final product in an oven.

-

Spray Drying

Spray drying is a continuous and scalable method for producing dry nanoparticle powders directly from a solution.[11][12]

Experimental Protocol:

-

Feed Solution Preparation:

-

Prepare a solution containing both calcium and phosphate precursors at the desired Ca/P ratio.[11]

-

-

Atomization and Drying:

-

Atomize the feed solution into fine droplets using a nozzle into a hot gas stream (typically air or nitrogen).

-

The high temperature of the gas (inlet temperature, e.g., 160°C) leads to the rapid evaporation of the solvent, resulting in the formation of dry nanoparticles.[13] The outlet temperature (e.g., 70°C) is also a critical parameter.[13]

-

-

Collection:

-

Collect the dried nanoparticles from the gas stream using a cyclone separator or a filter.

-

Characterization of this compound Nanoparticles

Thorough characterization of the synthesized nanoparticles is essential to understand their physicochemical properties and predict their in vivo behavior.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology, size, and size distribution of the nanoparticles.

Experimental Protocol:

-

Sample Preparation:

-

Disperse a small amount of the nanoparticle powder in a suitable solvent (e.g., ethanol) and sonicate for a few minutes to break up agglomerates.[14]

-

Place a drop of the dilute suspension onto a TEM grid (e.g., carbon-coated copper grid).[14][15]

-

Allow the solvent to evaporate completely at room temperature.[16]

-

-

Imaging:

-

Observe the grid under a transmission electron microscope at an appropriate accelerating voltage.

-

Capture images at different magnifications to assess the overall morphology and individual particle details.

-

Use image analysis software to measure the size of a statistically significant number of particles to determine the average size and size distribution.

-

Dynamic Light Scattering (DLS)

DLS is used to measure the hydrodynamic diameter and size distribution of nanoparticles in a liquid suspension, as well as their surface charge (zeta potential).[17]

Experimental Protocol:

-

Sample Preparation:

-

Disperse the nanoparticles in a suitable solvent (e.g., deionized water or phosphate-buffered saline) at a low concentration.

-

Filter the suspension through a syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust particles.

-

-

Measurement:

-

Place the sample in a cuvette and insert it into the DLS instrument.

-

Set the measurement parameters, including temperature, solvent viscosity, and refractive index.[18]

-

Perform the measurement to obtain the intensity-weighted size distribution, from which the Z-average diameter and Polydispersity Index (PDI) can be derived.

-

For zeta potential measurement, use a specific folded capillary cell and apply an electric field.

-

X-ray Diffraction (XRD)

XRD is used to determine the crystalline phase, purity, and crystallite size of the nanoparticles.[19][20]

Experimental Protocol:

-

Sample Preparation:

-

Prepare a powder sample of the dried nanoparticles.

-

Mount the powder on a sample holder.[21]

-

-

Data Acquisition:

-

Place the sample holder in the XRD instrument.

-

Scan the sample over a specific 2θ range (e.g., 10-60°) with a defined step size and scan speed.[21]

-

-

Data Analysis:

-

Identify the crystalline phases present by comparing the diffraction peaks with standard reference patterns from a database (e.g., JCPDS).

-

Estimate the average crystallite size using the Scherrer equation.[19]

-

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is used to identify the functional groups present on the surface of the nanoparticles and to confirm the incorporation of drugs or other molecules.[22][23]

Experimental Protocol:

-

Sample Preparation:

-

Mix a small amount of the nanoparticle powder with potassium bromide (KBr) powder.[24]

-

Press the mixture into a thin pellet.

-

-

Analysis:

-

Place the pellet in the FTIR spectrometer.

-

Record the infrared spectrum over a specific wavenumber range (e.g., 400-4000 cm⁻¹).[24]

-

Identify the characteristic absorption bands corresponding to different functional groups (e.g., P-O, O-H).

-

Quantitative Data Summary

The following tables summarize key quantitative data from early-stage investigations of calcium phosphate nanoparticles. It is important to note that these values can vary significantly depending on the specific synthesis method and experimental conditions.

Table 1: Physicochemical Properties of Calcium Phosphate Nanoparticles

| Synthesis Method | Ca/P Molar Ratio | Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference |

| Wet Chemical Precipitation | 1.5 - 1.67 | 20 - 100 | -15 to -25 | 0.2 - 0.4 | |

| Sol-Gel | 1.67 | 30 - 80 | -22 | 0.3 | |

| Spray Drying | 1.0 - 1.67 | 38 - 172 (primary) | Not Reported | > 0.5 (agglomerated) | [11] |

| Solvothermal | Not Specified | 50 - 200 | Not Reported | Not Reported | [1] |

Table 2: Drug Loading and Release Characteristics

| Drug | Synthesis Method for Loading | Drug Loading Efficiency (%) | Release Profile | Reference |

| Ciprofloxacin | Co-precipitation | ~10-20 | Sustained release over 450 hours | [25][26] |

| Doxorubicin | Co-precipitation | ~60-80 | pH-dependent, faster at lower pH | [7] |

| siRNA | Co-precipitation | ~80 | Triggered by acidic endosomal environment | [27] |

Key Signaling Pathways and Experimental Workflows

Cellular Uptake and Endosomal Escape

A critical aspect of the drug delivery mechanism of this compound nanoparticles is their cellular uptake and subsequent escape from the endosomal pathway to release their therapeutic cargo into the cytoplasm.

Caption: Cellular uptake and endosomal escape of a calcium phosphate nanoparticle.

The acidic environment within the late endosome and lysosome (pH 4.5-5.0) triggers the dissolution of the calcium phosphate nanoparticle.[3] This dissolution leads to an increase in the concentration of calcium and phosphate ions within the endosome, causing osmotic swelling and eventual rupture of the endosomal membrane.[28] This process, often referred to as the "proton sponge effect" or "osmotic burst," facilitates the release of the encapsulated drug into the cytoplasm, where it can exert its therapeutic effect.[3]

Experimental Workflow

The following diagram illustrates a typical workflow for the early-stage investigation of this compound nanoparticles for drug delivery applications.

Caption: A generalized experimental workflow for nanoparticle drug delivery systems.

This workflow begins with the synthesis and purification of the nanoparticles, followed by a comprehensive characterization of their physical and chemical properties. Subsequently, the therapeutic agent is loaded into the nanoparticles, and the loading efficiency and in vitro release kinetics are determined. Finally, the biological performance of the drug-loaded nanoparticles is assessed through in vitro cell-based assays.

Conclusion

This technical guide has provided a detailed overview of the essential methodologies and characterization techniques for the early-stage investigation of this compound nanoparticles. The presented experimental protocols, structured quantitative data, and visualized workflows and pathways offer a solid foundation for researchers and drug development professionals. The unique pH-responsive nature of this compound nanoparticles, coupled with their biocompatibility, positions them as a highly promising platform for the targeted delivery of a wide range of therapeutic agents. Further research focusing on optimizing formulation parameters and exploring their interactions with specific biological systems will be crucial in translating the potential of these nanoparticles into effective clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Fabrication of Ciprofloxacin-Immobilized Calcium Phosphate Particles for Dental Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Preparation and application of calcium phosphate nanocarriers in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcium Phosphate-Based Nanomaterials: Preparation, Multifunction, and Application for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. horiba.com [horiba.com]

- 7. Mechanism of formation governs the mechanism of release of antibiotics from calcium phosphate nanopowders and cements in a drug-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sol-gel synthesis of amorphous calcium phosphate nanoparticles in brown rice substrate and assessment of their cytotoxicity and antimicrobial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diva-portal.org [diva-portal.org]

- 10. researchgate.net [researchgate.net]

- 11. Preparation and Properties of Nanoparticles of Calcium Phosphates With Various Ca/P Ratios - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. microscopyinnovations.com [microscopyinnovations.com]

- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 17. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rivm.nl [rivm.nl]

- 19. drawellanalytical.com [drawellanalytical.com]

- 20. azooptics.com [azooptics.com]

- 21. apps.dtic.mil [apps.dtic.mil]

- 22. researchgate.net [researchgate.net]

- 23. sciprofiles.com [sciprofiles.com]

- 24. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 25. Effect of particle size of calcium phosphate based bioceramic drug delivery carrier on the release kinetics of ciprofloxacin hydrochloride: an in vitro study | Semantic Scholar [semanticscholar.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. pnas.org [pnas.org]

The Dissolution and Degradation of Calcium Biphosphate: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Calcium biphosphate, also known as monocalcium phosphate (MCP) or calcium dihydrogen phosphate (Ca(H₂PO₄)₂), is a highly soluble member of the calcium phosphate family of biomaterials. Its unique properties make it a material of significant interest in drug delivery, bone cements, and tissue engineering. This technical guide provides an in-depth analysis of the solubility and degradation mechanisms of this compound, offering valuable insights for professionals in the field.

Solubility of this compound

The solubility of this compound is a critical parameter influencing its in vivo behavior, including its degradation rate and interaction with biological systems. It is significantly more soluble than other calcium phosphate phases such as dicalcium phosphate (DCP), tricalcium phosphate (TCP), and hydroxyapatite (HA).[1][2]

Physicochemical Properties and Solubility Data

Monocalcium phosphate is commercially available in both anhydrous (AMCP) and monohydrate (MCPM) forms (Ca(H₂PO₄)₂·H₂O).[3] Both are colorless solids, with the monohydrate being slightly more soluble under certain conditions due to its hydration.[4] The aqueous solution of monocalcium phosphate is acidic.[5]

| Property | Value | Reference |

| Chemical Formula | Ca(H₂PO₄)₂ (anhydrous) | [3] |

| Ca(H₂PO₄)₂·H₂O (monohydrate) | [3] | |

| Molar Mass | 234.05 g/mol (anhydrous) | |

| 252.07 g/mol (monohydrate) | [6] | |

| Solubility in Water | ~2 g/100 mL | [3] |

| 1.8 g/100 mL at 30°C (monohydrate) | [5] | |

| Melting Point | 109 °C (decomposes, monohydrate) | [3] |

| Boiling Point | 203 °C (decomposes) | [3] |

Factors Influencing Solubility

The solubility of this compound is not a fixed value but is influenced by several environmental factors:

-

pH: The solubility of all calcium phosphates, including monocalcium phosphate, increases significantly as the pH decreases.[7][8] Monocalcium phosphate is most stable in aqueous solutions with a pH below 2.[9] In less acidic environments, it tends to dissolve and precipitate as less soluble phases like dicalcium phosphate dihydrate (DCPD) or monetite.[9]

-

Temperature: While general trends suggest temperature can affect solubility, specific quantitative data for monocalcium phosphate across a range of temperatures is not extensively detailed in the reviewed literature.

-

Presence of Other Ions: The presence of other ions in the solution can affect the solubility of calcium phosphates through the formation of ion pairs and complexes.[10] For instance, in parenteral nutrition solutions, the concentrations of amino acids and dextrose influence the final pH and thus the solubility of calcium and phosphate salts.[11]

Degradation Mechanisms of this compound

The degradation of this compound in a biological environment is a multifaceted process involving both chemical dissolution and cell-mediated resorption.

Chemical Degradation: Dissolution and Hydrolysis

Due to its high solubility, the primary mechanism of chemical degradation for this compound is rapid dissolution in aqueous environments. This process is largely driven by the local pH.

Upon dissolution in an environment with a pH above its stability range, monocalcium phosphate can undergo hydrolysis, leading to the formation of less soluble calcium phosphate phases. For example, dicalcium phosphate dihydrate (DCPD) can hydrolyze to form more basic calcium phosphates.[12] This incongruent dissolution, where the dissolving solid transforms into a different phase, is a key aspect of its degradation profile.[13]

Biological Degradation: Cell-Mediated Processes

In vivo, the degradation of calcium phosphate-based biomaterials is not solely a chemical process but is actively mediated by cells, particularly macrophages.[14]

-

Phagocytosis: When calcium phosphate materials, including the precipitates formed from the dissolution of monocalcium phosphate, are present as particles, they can be phagocytosed by macrophages.[14]

-

Acidic Microenvironment: Macrophages and osteoclasts can create localized acidic microenvironments. This acidic milieu significantly enhances the dissolution of calcium phosphate particles.[15]

-

Inflammasome Activation: Certain calcium phosphate crystals have been shown to induce the secretion of pro-inflammatory cytokines like IL-1β through the activation of the NLRP3 inflammasome in macrophages.[16] This inflammatory response can further influence the degradation process and the overall tissue response to the biomaterial.

Experimental Protocols

The study of the solubility and degradation of this compound involves a range of experimental techniques. Below are detailed methodologies for key experiments.

Determination of Solubility

A common method to determine the solubility of calcium phosphates is through equilibrium solubility experiments.

Objective: To determine the equilibrium concentration of calcium and phosphate ions in a solution saturated with this compound at a specific pH and temperature.

Materials:

-

This compound (monohydrate or anhydrous) powder.

-

Deionized water or buffered solutions of desired pH.

-

Constant temperature water bath or incubator.

-

pH meter.

-

Filtration system (e.g., 0.22 µm syringe filters).

-

Analytical instrumentation for ion quantification (e.g., Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for calcium and a spectrophotometric method like the molybdate blue method for phosphate, or Ion Chromatography (IC)).[17][18]

Procedure:

-

An excess amount of this compound powder is added to a known volume of the desired solvent (e.g., deionized water or a specific buffer) in a sealed container.

-

The suspension is agitated (e.g., using a magnetic stirrer or shaker) in a constant temperature environment for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

The pH of the suspension is monitored and recorded.

-

After the equilibration period, the suspension is allowed to settle, and the supernatant is carefully filtered to remove any undissolved solids.

-

The concentrations of calcium and phosphate in the clear filtrate are determined using appropriate analytical techniques.

-

The solubility product (Ksp) can be calculated from the ionic concentrations, taking into account the pH and the formation of different phosphate species and ion pairs.[10]

In Vitro Degradation Study

In vitro degradation studies are performed to simulate the degradation of a material in a physiological environment.

Objective: To quantify the mass loss and changes in material properties of a this compound-containing biomaterial over time in a simulated physiological solution.

Materials:

-

Fabricated samples of the this compound-containing biomaterial with known initial mass and dimensions.

-

Simulated body fluid (SBF), phosphate-buffered saline (PBS), or cell culture medium.

-

Incubator at 37°C.

-

pH meter.

-

Analytical balance.

-

Instrumentation for surface characterization (e.g., Scanning Electron Microscopy - SEM).

-

Instrumentation for phase composition analysis (e.g., X-ray Diffraction - XRD, Fourier-Transform Infrared Spectroscopy - FTIR).[19][20]

Procedure:

-

Pre-weigh the sterile biomaterial samples (m_initial).

-

Immerse each sample in a known volume of the degradation medium in a sterile container.

-

Incubate the samples at 37°C. The degradation medium may be refreshed at regular intervals to mimic dynamic in vivo conditions.

-

At predetermined time points, remove the samples from the medium.

-

Record the pH of the degradation medium.

-

Gently rinse the samples with deionized water to remove any loosely adhered precipitates and salts.

-

Dry the samples to a constant weight (e.g., in a desiccator or oven at low temperature) and record the final mass (m_final).

-

Calculate the percentage of mass loss: Mass Loss (%) = [(m_initial - m_final) / m_initial] * 100.

-

Characterize the surface morphology and chemical composition of the degraded samples using SEM, XRD, and FTIR to identify any changes in the material.

Cell-Mediated Degradation Study

This protocol outlines a basic in vitro model to study the interaction of macrophages with this compound particles.

Objective: To qualitatively and quantitatively assess the phagocytosis and cellular response of macrophages to this compound particles.

Materials:

-

Sterile this compound particles of a defined size range.

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages.[21]

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).[21]

-

Cell culture plates and incubator (37°C, 5% CO₂).

-

Microscopy equipment (light and fluorescence microscopy).

-

Assay kits for cytotoxicity (e.g., MTT, LDH), and cytokine secretion (e.g., ELISA for IL-1β).

Procedure:

-

Culture macrophages in cell culture plates until they reach the desired confluency.

-

Sterilize the this compound particles (e.g., by ethanol washing and UV irradiation).

-

Add the sterile particles to the macrophage cultures at various concentrations.

-

Incubate the cells with the particles for different time periods (e.g., 24, 48, 72 hours).

-

At each time point, assess the following:

-

Cell Viability/Cytotoxicity: Perform MTT or LDH assays to determine the effect of the particles on cell health.

-

Phagocytosis: Observe the internalization of particles by macrophages using light microscopy. For more detailed analysis, fluorescently labeled particles and fluorescence microscopy can be used.

-

Inflammatory Response: Collect the cell culture supernatant and measure the concentration of key inflammatory cytokines (e.g., IL-1β, TNF-α) using ELISA.

-

Cell Morphology: Observe changes in macrophage morphology using SEM.[22]

-

Conclusion

This compound stands out among calcium phosphate biomaterials due to its high solubility and rapid degradation profile. Understanding the intricate interplay of its chemical dissolution, hydrolysis, and cell-mediated degradation is paramount for its effective application in drug delivery and regenerative medicine. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these properties, enabling researchers and developers to harness the full potential of this versatile biomaterial. Further research focusing on the precise control of its degradation and the modulation of the subsequent biological response will continue to expand its utility in advanced biomedical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 3. Monocalcium phosphate - Wikipedia [en.wikipedia.org]

- 4. gjphosphate.com [gjphosphate.com]

- 5. atamankimya.com [atamankimya.com]